molecular formula C14H17N5O3S2 B2570767 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105221-71-3

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2570767
CAS No.: 1105221-71-3
M. Wt: 367.44
InChI Key: NQVAZZGVCPLXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19). Research indicates that STK19 is a novel therapeutic target in oncogenic NRAS-driven melanomas , where it phosphorylates NRAS and facilitates its activation. By selectively inhibiting STK19, this compound blocks the subsequent recruitment of NRAS to the plasma membrane and its interaction with effectors, thereby suppressing downstream MAPK signaling. This mechanism provides a strategic approach to target NRAS-mutant cancers, which have historically been difficult to treat with direct inhibitors. The compound serves as a critical pharmacological tool for elucidating the complex biology of STK19, validating its role in cancer cell proliferation and survival, and exploring its potential in other disease contexts. This product is intended for research applications in chemical biology, oncology, and signal transduction. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-8-16-17-14(23-8)15-13(20)12-10-3-2-4-11(10)18-19(12)9-5-6-24(21,22)7-9/h9H,2-7H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVAZZGVCPLXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex heterocyclic compound that exhibits a range of biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple pharmacologically relevant moieties including:

  • Thiadiazole ring : Known for its diverse biological activities including anticancer and antimicrobial effects.
  • Cyclopentapyrazole structure : Imparts unique interactions with biological targets.
  • Dioxidotetrahydrothiophen group : Enhances metabolic stability and bioactivity.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-thiadiazole nucleus possess significant anticancer properties. The mechanism often involves:

  • Inhibition of key enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , which are critical for cancer cell proliferation .
  • Targeting cellular pathways related to DNA replication and cell division .

In vitro studies have shown that compounds similar to the target compound can inhibit cancer cell lines effectively. For instance, the presence of thiadiazole derivatives has been linked to a reduction in tumor growth in various models .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various pathogens due to their ability to disrupt microbial cell functions .

Potassium Channel Activation

A notable study identified the compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation is significant for potential applications in:

  • Cardiovascular diseases where modulation of potassium channels can affect heart rate and rhythm .

In Vitro Studies

In vitro evaluations have shown that the compound exhibits nanomolar potency as a GIRK channel activator. The metabolic stability of the compound was superior compared to traditional urea-based compounds, suggesting it may have fewer side effects and a longer duration of action in vivo .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiadiazole and pyrazole moieties significantly influence the biological activity. For example:

  • Substituents on the thiadiazole ring enhance anticancer potency.
  • The dioxidotetrahydrothiophen group contributes to improved metabolic stability .

Case Studies

  • Anticancer Efficacy : A study involving similar thiadiazole derivatives reported an inhibition rate of up to 155% compared to standard treatments in specific cancer models .
  • GIRK Channel Activation : Research showed that compounds derived from this scaffold could modulate GIRK channels effectively, leading to potential therapeutic applications in neurological disorders .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of IMPDH and topoisomerase II
AntimicrobialDisruption of microbial cell functions
GIRK Channel ActivationModulation of potassium ion flow

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that integrates multiple pharmacophores, including thiophenes and pyrazoles. These structural elements contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar thiophene and pyrazole moieties have shown efficacy against Mycobacterium tuberculosis . The mechanism often involves inhibition of critical enzymes necessary for bacterial survival. In vitro studies have indicated promising results against multidrug-resistant strains of tuberculosis .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies have indicated that derivatives containing the 1,3,4-thiadiazole moiety can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancerous cells . The dual antimicrobial and anticancer activity of such compounds is currently a significant area of research interest.

Potassium Channel Activation

Recent investigations have identified the compound as a potent activator of G protein-gated inwardly rectifying potassium channels (GIRK). These channels play a crucial role in regulating neuronal excitability and cardiac function. The activation of GIRK channels by this compound could lead to therapeutic applications in treating conditions such as cardiac arrhythmias and neurological disorders .

Case Study 1: Antimicrobial Efficacy Against Tuberculosis

A series of synthesized compounds based on the core structure of the target compound were tested for their antitubercular activity using the resazurin microplate assay method. Results indicated that certain derivatives exhibited IC50 values comparable to standard antitubercular drugs, suggesting their potential as new therapeutic agents .

Case Study 2: GIRK Channel Activation

In a study focused on the discovery of novel GIRK channel activators, researchers synthesized several derivatives of the compound and evaluated their pharmacological profiles. Compounds demonstrated nanomolar potency and improved metabolic stability compared to existing treatments. This finding underscores the therapeutic potential in managing conditions linked to GIRK channel dysfunction .

Chemical Reactions Analysis

Representative Data:

Reaction StepReagents/ConditionsYieldSource
Pyrazole cyclizationDiethyl acetylenedicarboxylate, EtOH, 20 h65–70%
Thiadiazole couplingHOBt, EDCI, DMF, RT72–85%
Sulfone introductionPOCl₃, DMF, DCE, 0°C to RT>85%

Suzuki–Miyaura Coupling

The chlorinated pyrazole intermediate undergoes Pd-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups at the C-6 position .

  • Catalytic System : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.

  • Scope : Electron-deficient aryl boronic acids achieve >80% conversion .

Buchwald–Hartwig Amination

The thiadiazole moiety facilitates C–N bond formation with primary/secondary amines under Pd/Xantphos catalysis :

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

  • Example : Reaction with morpholine gives N-alkylated derivatives in 75% yield .

Oxidation of Thiophene to Sulfone

The tetrahydrothiophene unit is oxidized to its 1,1-dioxide form using H₂O₂/AcOH or KMnO₄ in acidic media .

  • Kinetics : Complete conversion in 6 h at 60°C with H₂O₂ .

Amide Hydrolysis

The carboxamide group is hydrolyzed to carboxylic acid under strong acidic (HCl, Δ) or basic (NaOH, EtOH/H₂O) conditions :

  • Efficiency : 90% hydrolysis in 6 M HCl at 100°C for 12 h .

Formation of Fused Bicyclic Systems

The tetrahydrocyclopenta[c]pyrazole core participates in annulation with maleic anhydride to form pyrrolo[3,4-c]pyrazole-dione derivatives :

  • Conditions : Reflux in acetic acid, 8 h.

  • Product : Fused -ring system with 68% yield .

Thiadiazine Formation

Reaction with α-haloketones (e.g., chloroacetone) yields 1,3,4-thiadiazine hybrids :

  • Mechanism : Nucleophilic displacement followed by cyclodehydration.

  • Example : 1-(5-methyl-2-(pyrazolyl)-4H-thiadiazin-6-yl)ethanone (72% yield) .

Acylation for Kinase Inhibition

Acylation of the pyrazole nitrogen with chloroacetyl chloride generates electrophilic intermediates for kinase-targeting analogs :

  • Conditions : Et₃N, CH₂Cl₂, 0°C to RT.

  • Application : Aurora kinase inhibitors (IC₅₀ = 0.16 μM) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to sulfone group degradation .

Hydrolytic Susceptibility

The compound is stable in neutral aqueous solutions but undergoes rapid hydrolysis in alkaline media (t₁/₂ = 2 h at pH 10).

Reaction with Electrophiles

The thiadiazole sulfur atom acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form sulfonium salts:

  • Product : S-Methylthiadiazolium iodide (85% yield).

Radical Reactions

Under UV light, the sulfone group generates sulfonyl radicals, enabling C–H functionalization in partner substrates .

Comparison with Similar Compounds

Key Analogs:

  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Core Structure: Pyrrolidine with a ketone group. Functional Groups: Fluorophenyl (electron-withdrawing), isopropyl-thiadiazole carboxamide. Comparison: The absence of a sulfone group and cyclopentapyrazole core reduces polarity and rigidity compared to the target compound.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (–3): Core Structure: Tetrahydroimidazopyridine with ester and nitrophenyl groups. Functional Groups: Nitrophenyl (strong electron-withdrawing), cyano, ester. Comparison: The nitrophenyl and ester groups confer high electrophilicity, which may increase reactivity but reduce metabolic stability.

Pyrazole and Thiophene-Based Derivatives

Key Analogs:

  • 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ():

    • Core Structure : Dihydropyrazole with carbothioamide.
    • Functional Groups : Nitrophenyl, isoxazole, carbothioamide.
    • Comparison : The thioamide group (less polar than carboxamide) may reduce solubility. The nitrophenyl group’s electron-withdrawing effect contrasts with the target compound’s methyl-thiadiazole, which balances lipophilicity and polarity .
  • Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (–6): Core Structure: Benzothiophene with cyanoacetamide and ester. Functional Groups: Cyano, ester, tetrahydrobenzo[b]thiophene. The target compound’s cyclopentapyrazole core offers greater conformational restraint, possibly improving binding specificity .

Chlorophenyl Pyrazole Carboxamide

Key Analog:

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():
    • Core Structure : Pyrazole with chlorophenyl and pyridylmethyl groups.
    • Functional Groups : Chlorophenyl (lipophilic), pyridylmethyl (basic nitrogen).
    • Comparison : The chlorophenyl groups enhance lipophilicity, which may improve blood-brain barrier penetration but increase off-target risks. The target compound’s sulfone and methyl-thiadiazole groups provide a more balanced pharmacokinetic profile .

Structural and Functional Group Analysis

Feature Target Compound Analogues Impact on Properties
Core Structure Cyclopenta[c]pyrazole (rigid, planar) Pyrrolidine (flexible), tetrahydroimidazopyridine (partially rigid), pyrazole (planar) Rigidity improves target binding; planar systems enhance π-π stacking.
Sulfone Group Present (1,1-dioxidotetrahydrothiophen-3-yl) Absent in most analogues Enhances solubility and metabolic stability.
Carboxamide Linkage Thiadiazole-linked carboxamide Carbothioamide (), ester (–3, 5–6) Carboxamide offers stronger hydrogen bonding vs. ester’s hydrolytic susceptibility.
Substituents 5-Methyl-thiadiazole (moderate lipophilicity) Nitrophenyl (–4), chlorophenyl (), isopropyl () Methyl-thiadiazole balances polarity and lipophilicity; electron-withdrawing groups increase reactivity.

Q & A

Basic Synthesis and Optimization

Q: What are the typical synthetic routes and optimization strategies for synthesizing this compound? A: The synthesis involves multi-step reactions, starting with cyclocondensation of precursors such as tetrahydrothiophene derivatives and 5-methyl-1,3,4-thiadiazol-2-amine. Key steps include:

  • Solvent selection : Ethanol or DMF is commonly used for cyclization due to their polarity and ability to stabilize intermediates .
  • Reaction conditions : Refluxing at 80–100°C for 4–6 hours ensures completion, with yields improved by slow cooling (e.g., 64% yield achieved via ethanol/DMF crystallization) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Structural Characterization

Q: Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure? A: A combination of techniques is critical:

  • IR spectroscopy : Identifies functional groups (e.g., sulfone stretching at 1150–1250 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopenta[c]pyrazole protons at δ 2.5–3.5 ppm) and carbon backbone .
  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems in crystalline derivatives .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can researchers systematically explore the pharmacological potential of this compound through SAR? A: SAR studies involve:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., nitro, chloro) to the thiadiazole or pyrazole rings to enhance bioactivity .
  • Biological assays : Testing modified analogs against target enzymes (e.g., kinases) or pathogens (e.g., Gram-negative bacteria) .
  • Computational analysis : Using QSAR models to predict activity trends based on electronic (HOMO-LUMO) or steric parameters (e.g., LogP) .

Molecular Docking and Target Validation

Q: What methodologies are recommended for validating the compound’s interaction with biological targets? A:

  • Software tools : AutoDock Vina or Schrödinger Suite for docking simulations, with force fields (e.g., AMBER) to assess binding affinity .
  • Parameter optimization : Grid box dimensions centered on active sites (e.g., ATP-binding pockets) and Lamarckian genetic algorithms for conformational sampling .
  • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values (e.g., <10 μM in kinase inhibition assays) .

Stability and Degradation Under Experimental Conditions

Q: How can researchers assess the compound’s stability during storage or biological assays? A:

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Photostability : Use UV-Vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .
  • Solution stability : Measure solubility in PBS (pH 7.4) and DMSO, noting precipitation or hydrolysis over 24 hours .

Addressing Contradictory Biological Data

Q: How should researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. ineffective)? A:

  • Comparative assays : Re-test the compound using standardized protocols (e.g., CLSI broth microdilution for MIC determination) .
  • In silico ADMET profiling : Evaluate bioavailability (e.g., Caco-2 permeability) or metabolic stability (CYP450 interactions) to explain efficacy gaps .
  • Batch variability : Ensure synthetic consistency via elemental analysis (C, H, N ±0.3%) and ¹H-NMR purity checks .

Analytical Method Development

Q: What advanced techniques are suitable for quantifying the compound in complex matrices (e.g., plasma)? A:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization (m/z 450–500) and deuterated internal standards for sensitivity (LOQ < 1 ng/mL) .
  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) if stereoisomers are present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.